tert-Butyl 4-(iodomethyl)benzylcarbamate
Description
tert-Butyl 4-(iodomethyl)benzylcarbamate is a carbamate-protected benzylamine derivative featuring an iodomethyl substituent at the para position of the benzene ring. This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry and drug development, where the iodine atom serves as a reactive handle for further functionalization via nucleophilic substitution or cross-coupling reactions. Its molecular formula is C₁₃H₁₈INO₂, with a molecular weight of approximately 347.19 g/mol (inferred from bromo-analog data in ). The tert-butyl carbamate (Boc) group provides stability during synthetic procedures while allowing deprotection under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[[4-(iodomethyl)phenyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVUJZBVHCKZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623829 | |
| Record name | tert-Butyl {[4-(iodomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218796-73-7 | |
| Record name | tert-Butyl {[4-(iodomethyl)phenyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50623829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(iodomethyl)benzylcarbamate typically involves the reaction of 4-(iodomethyl)benzylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(iodomethyl)benzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding benzylamine derivative.
Oxidation Reactions: Oxidation of the iodomethyl group can lead to the formation of benzyl alcohol or benzaldehyde derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Substitution: Formation of substituted benzylcarbamates.
Reduction: Formation of benzylamine derivatives.
Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(iodomethyl)benzylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its iodomethyl group serves as a versatile functional group for further chemical transformations .
Biology and Medicine: In medicinal chemistry, this compound can be used as a building block for the synthesis of potential pharmaceutical agents.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes. It can be employed in the synthesis of polymers, agrochemicals, and other industrially relevant compounds .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(iodomethyl)benzylcarbamate is primarily related to its ability to undergo nucleophilic substitution reactions. The iodomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity can be exploited in various chemical transformations, allowing the compound to act as an intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
tert-Butyl 4-(bromomethyl)benzylcarbamate
- Molecular Formula: C₁₃H₁₈BrNO₂; Molecular Weight: 300.19 g/mol .
- Key Differences :
- Reactivity : The bromine atom is less reactive than iodine in nucleophilic substitution (SN2) reactions due to its lower polarizability. For example, in coupling reactions with purine derivatives, bromo analogs require stronger bases (e.g., K₂CO₃) and higher temperatures .
- Stability : Bromo derivatives are more stable under ambient conditions compared to iodo analogs, which may decompose under light or heat .
- Synthetic Utility : Bromo compounds are preferred for Suzuki-Miyaura couplings, whereas iodo analogs excel in Ullmann or Buchwald-Hartwig aminations due to iodine’s superior leaving-group ability .
tert-Butyl 4-ethynylbenzylcarbamate
- Molecular Formula: C₁₄H₁₇NO₂; Molecular Weight: 231.29 g/mol .
- Key Differences :
- Functional Group : The ethynyl group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is distinct from the iodo group’s role in substitution reactions.
- Applications : Ethynyl derivatives are used in bioconjugation and materials science, whereas iodo analogs are more common in fragment-based drug discovery for protein-ligand interactions .
tert-Butyl 4-formylbenzylcarbamate
- Molecular Formula: C₁₃H₁₇NO₃; Molecular Weight: 235.28 g/mol .
- Key Differences :
- Reactivity : The formyl group participates in condensation reactions (e.g., Schiff base formation), contrasting with the iodo group’s electrophilic substitution behavior.
- Role in Synthesis : Formyl derivatives serve as precursors for hydroxamic acids or hydrazones, while iodo analogs are intermediates in radiopharmaceuticals or covalent inhibitors .
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate
Table 1: Comparative Properties of Benzylcarbamate Derivatives
| Compound | Molecular Weight (g/mol) | Key Functional Group | Primary Synthetic Use | Stability Considerations |
|---|---|---|---|---|
| tert-Butyl 4-(iodomethyl)benzylcarbamate | 347.19 | Iodomethyl | Nucleophilic substitution, covalent inhibitors | Light-sensitive; requires dark storage |
| tert-Butyl 4-(bromomethyl)benzylcarbamate | 300.19 | Bromomethyl | Suzuki couplings, fragment growing | Stable at room temperature |
| tert-Butyl 4-ethynylbenzylcarbamate | 231.29 | Ethynyl | Bioconjugation, click chemistry | Air-sensitive; inert atmosphere |
| tert-Butyl 4-formylbenzylcarbamate | 235.28 | Formyl | Condensation reactions, hydrazone formation | Stable but prone to oxidation |
Biological Activity
tert-Butyl 4-(iodomethyl)benzylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, pharmacokinetics, and therapeutic applications.
- Molecular Formula : C13H18N2O2
- Molecular Weight : 234.29 g/mol
- Structure : The compound features a tert-butyl group, an iodomethyl group, and a benzyl carbamate moiety, which are essential for its biological activity.
The biological activity of this compound has been linked to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in disease processes.
- Enzyme Inhibition : The compound may inhibit proteases, which are critical in various biological pathways. For example, it has been evaluated against the SARS-CoV-2 main protease (Mpro), where it demonstrated competitive inhibition characteristics.
- Antiviral Activity : The compound's structural analogs have shown promising antiviral properties, particularly against coronaviruses. The presence of the iodomethyl group is believed to enhance its interaction with viral proteins, thereby inhibiting their function.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good permeability and bioavailability:
- Blood-Brain Barrier Permeability : Studies suggest that the compound can cross the blood-brain barrier, making it a candidate for central nervous system (CNS) disorders.
- Metabolism : Initial assessments indicate that it may undergo metabolism via cytochrome P450 enzymes, which could influence its efficacy and safety profile.
Case Studies
- SARS-CoV-2 Inhibition : A study evaluated various compounds against SARS-CoV-2 Mpro, where this compound exhibited an IC50 value comparable to established inhibitors like Nirmatrelvir, suggesting significant antiviral potential .
- Neuroprotective Effects : In preclinical models of neurodegenerative diseases, the compound showed protective effects on neuronal cells exposed to oxidative stress, indicating potential applications in treating conditions like Alzheimer's disease.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IC50 against SARS-CoV-2 Mpro | 0.40 μM |
| BBB Permeability | Yes |
| CYP450 Metabolism | CYP1A2 inhibitor |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
